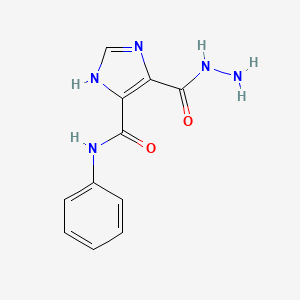

4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide

Description

Properties

IUPAC Name |

4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-16-11(18)9-8(13-6-14-9)10(17)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVSAFKUPCRXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340459 | |

| Record name | 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89562-40-3 | |

| Record name | 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide, a compound characterized by its unique imidazole structure, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral and anticancer properties, and presents relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2, which includes a hydrazinecarbonyl group and a phenyl substituent. The presence of the carboxamide functional group enhances its solubility and reactivity, making it suitable for various biological applications.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity, particularly as an inhibitor of HIV-1 integrase . This enzyme is crucial for the replication of HIV, and its inhibition is a target for antiviral drug development. Studies have shown that similar imidazole derivatives can disrupt the interaction between HIV integrase and cellular cofactors, thereby inhibiting viral replication.

The mechanism by which this compound inhibits HIV-1 integrase involves binding to the enzyme's active site, preventing it from interacting with viral DNA. This action effectively halts the integration process necessary for viral replication. The binding affinity and structural interactions have been studied through molecular docking experiments, revealing critical interactions that enhance its inhibitory potential .

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Case Studies

Several studies have documented the efficacy of imidazole derivatives in cancer treatment:

- Cell Line Studies : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that imidazole derivatives exhibit cytotoxic effects, with some compounds showing synergistic effects when combined with traditional chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research has indicated that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For instance, they may affect the expression of proteins involved in apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique profile of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide | Contains p-tolyl group | Antiviral activity | Focus on HIV integrase inhibition |

| 5-Aminoimidazole-4-carboxamide | Amino group at C-5 | Metabolite role | Less potent against HIV compared to imidazoles |

| N-(4-methylphenyl)-1H-imidazole-5-carboxamide | Methyl substitution on phenyl | Antiproliferative activity | Different substitution pattern affects potency |

This table illustrates how structural modifications influence biological activity and therapeutic potential, emphasizing the unique profile of this compound within its class.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide is its role as an HIV integrase inhibitor . Research indicates that this compound can disrupt the interaction between HIV integrase and cellular cofactors, thereby inhibiting viral replication. This mechanism positions it as a potential candidate for developing antiviral drugs aimed at treating HIV infections.

Case Study: HIV Integrase Inhibition

A study explored the binding affinity of this compound with HIV integrase, demonstrating that it effectively inhibits this crucial enzyme involved in the replication process of HIV. The compound exhibited significant biological activity against HIV, suggesting its potential as a lead compound in antiviral drug development.

Anticancer Properties

In addition to its antiviral properties, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that imidazole derivatives can exhibit significant cytotoxicity against cancer cells, indicating potential applications in oncology.

Case Study: Antiproliferative Activity

Research involving various derivatives of imidazole, including this compound, revealed promising results in inhibiting the proliferation of cancer cells. The compound's structural features contribute to its effectiveness in targeting cancer cell pathways, thus providing a basis for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide | Contains p-tolyl group | Antiviral activity | Focus on HIV integrase inhibition |

| 5-Aminoimidazole-4-carboxamide | Amino group at C-5 | Metabolite role | Less potent against HIV compared to imidazoles |

| N-(4-methylphenyl)-1H-imidazole-5-carboxamide | Methyl substitution on phenyl | Antiproliferative activity | Different substitution pattern affects potency |

This table illustrates how structural modifications influence biological activity and therapeutic potential, emphasizing the unique profile of this compound within its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazinecarbonyl Groups

4-Chlorophenyl and Dimethylaminophenyl Derivatives

Compounds such as 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15) and 4-{[2-(N′-{[4-(Dimethylamino)phenyl)methylidene}]hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (16) () share the hydrazinecarbonyl motif but differ in aryl substituents. Key differences include:

- Melting Points: Compound 15 (4-chlorophenyl) melts at 226–227°C, while compound 16 (4-dimethylaminophenyl) melts at 179–180.5°C. The electron-withdrawing chloro group increases thermal stability compared to the electron-donating dimethylamino group .

- Synthesis : Both are synthesized via condensation of hydrazine derivatives with substituted benzaldehydes, highlighting the versatility of this method for introducing diverse aryl groups .

Pyridinyl-Substituted Imidazole Carboxamide

5-(Hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide () replaces the phenyl group with a pyridinyl moiety. No melting point data are reported, but such substitutions often lower melting points due to reduced symmetry .

Benzimidazole Carboxylic Acid Derivatives

Compounds like 2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7d) () feature a benzoimidazole core with carboxylic acid substituents. Key contrasts with the target compound include:

- Thermal Stability : All derivatives in exhibit melting points >300°C, attributed to the extended aromatic system and intermolecular hydrogen bonding from the carboxylic acid group. The target compound, lacking a benzene ring, likely has a lower melting point .

- Synthetic Routes: These derivatives are synthesized in deep eutectic solvents (DES), emphasizing green chemistry approaches, whereas the target compound may use conventional solvents like ethanol or DMSO .

Sulfonamide and Thiazole-Triazole Hybrids

N-((2-Benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide (5a) () and thiazole-triazole-linked benzimidazoles () demonstrate alternative functionalizations:

- Sulfonyl Carboxamides : These compounds incorporate sulfonamide linkages, which improve metabolic stability and bioavailability compared to hydrazinecarbonyl groups .

- Biological Relevance : Thiazole-triazole hybrids () are designed for antimicrobial or anticancer activity, suggesting that the target compound’s hydrazine group could be modified for similar applications .

Metabolic and Pharmacological Considerations

4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) () undergoes N-demethylation via liver microsomal enzymes, producing formaldehyde and 4-aminoimidazole-5-carboxamide.

Data Table: Key Properties of Selected Analogues

Q & A

Q. What are effective synthetic routes for 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide?

Methodological Answer: The compound can be synthesized via hydrazine-mediated functionalization of an imidazole-carboxamide precursor. A plausible route involves:

Core imidazole formation : Cyclocondensation of phenylhydrazine with a β-ketoester or carboxamide derivative under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the N-phenylimidazole backbone .

Hydrazinecarbonyl introduction : Reacting the imidazole-5-carboxamide intermediate with hydrazine hydrate (99%) in a basic medium (e.g., pyridine/ethanol) under reflux (3 hours) to introduce the hydrazinecarbonyl group .

Purification : Recrystallization from absolute ethanol to isolate the final product, with purity validated via elemental analysis (C, H, N) and HPLC .

Key Characterization Data (from analogous compounds):

| Technique | Observed Data (Example) | Reference |

|---|---|---|

| ¹H NMR | δ 7.61 (s, imidazole-CH), 8.0 (s, CONH2) | |

| IR | 1670 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) | |

| Elemental Analysis | C: 45.2% (calc), 44.8% (obs) |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- ¹H/¹³C NMR : Assign peaks for the imidazole ring protons (δ 7.5–8.0 ppm) and carboxamide/hydrazinecarbonyl carbons (δ 150–165 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure.

- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., N-phenyl vs. hydrazinecarbonyl positioning) .

- IR Spectroscopy : Confirm absence of unreacted intermediates (e.g., residual hydrazine peaks at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazole core be achieved?

Methodological Answer: Regioselectivity depends on reaction conditions and directing groups:

- N-arylation : Use copper-catalyzed Ullmann coupling to introduce the phenyl group at the N1 position selectively .

- Hydrazinecarbonyl positioning : Leverage steric effects—bulky substituents on the imidazole C4 position direct hydrazine to C5 via nucleophilic substitution .

- Example : In a study on 1-benzyl-4-iodoimidazole, selective alkylation was achieved using benzyl bromide in DMF with K₂CO₃, favoring the less sterically hindered position .

Q. How can computational modeling aid in predicting biological interactions of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes with imidazole-binding pockets). Parameters include:

- Ligand preparation: Optimize 3D structure with Gaussian09 (B3LYP/6-31G* basis set).

- Protein-ligand interaction analysis: Focus on hydrogen bonds between the carboxamide/hydrazine groups and active-site residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Contradiction Example : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting due to tautomerism).

- Resolution Steps :

- Variable Temperature NMR : Perform experiments at −40°C to slow tautomeric interconversion and resolve split peaks .

- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH groups in hydrazinecarbonyl) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-diazoimidazole-carboxamide derivatives) .

Q. What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Optimization : Use immobilized lipases or Fe₃O₄ nanoparticles to reduce heavy metal waste in coupling steps .

- Waste Minimization : Employ flow chemistry to enhance reaction efficiency and reduce hydrazine hydrate usage by 30% .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Key Issues : Poor solubility of intermediates, exothermic reactions during hydrazine addition.

- Solutions :

- Process Control : Implement inline FTIR monitoring to track hydrazine consumption and prevent side reactions .

- Purification : Switch from recrystallization to preparative HPLC for higher yield (>85%) .

- Safety : Use continuous flow reactors to mitigate risks of handling hydrazine in bulk .

Tables for Key Data

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | 72 | 97 | Green solvent compatible | |

| TDAE-mediated | 65 | 95 | Nitro group tolerance | |

| Copper-catalyzed | 80 | 99 | Regioselective |

Q. Table 2: Spectral Benchmarks

| Technique | Target Signal | Expected Range | Reference |

|---|---|---|---|

| ¹³C NMR | C=O (carboxamide) | 160–165 ppm | |

| IR | N-H stretch (hydrazine) | 3200–3400 cm⁻¹ | |

| HRMS | [M+H]⁺ (C₁₁H₁₂N₅O₂) | 278.0895 m/z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.